
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and an acetamide group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide typically involves multiple steps:
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the nitro-naphthalene intermediate reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the sulfonylated intermediate reacts with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Hydrolysis Conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Amines: Formed from hydrolysis of the acetamide group.
Scientific Research Applications
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and microbial pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)benzamide
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)propionamide
Uniqueness
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H17N3O5S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(benzenesulfonylmethylamino)-3-nitronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-13(23)21-17-11-18(22(24)25)19(16-10-6-5-9-15(16)17)20-12-28(26,27)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
AGMREYUDJAAGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)NCS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
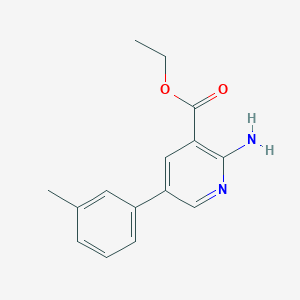

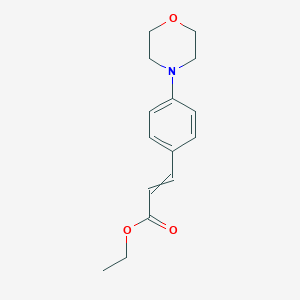
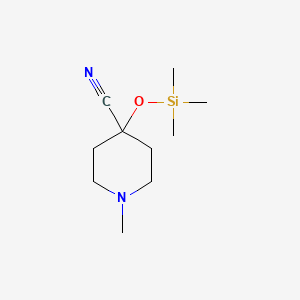
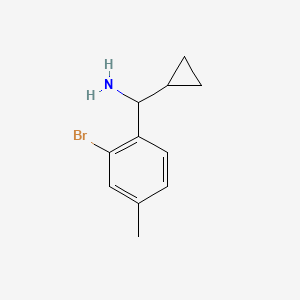
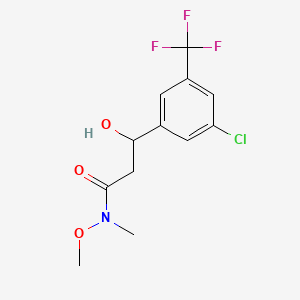

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
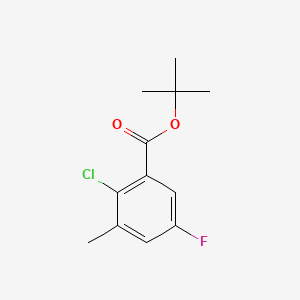
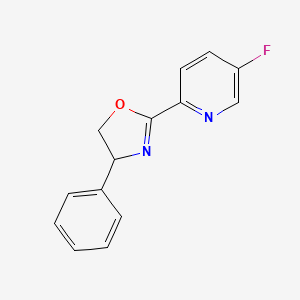
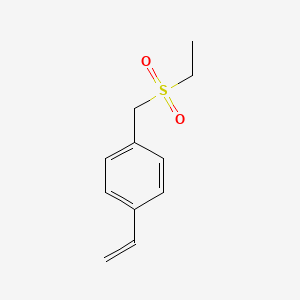

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
